

Comparative study of Pasireotide Pamoate and Signifor LAR in a research context

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Compound of Interest		
Compound Name:	Pasireotide Pamoate	
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A Comparative Analysis of Pasireotide Formulations in a Research Context

In the landscape of somatostatin analogues for the treatment of acromegaly and Cushing's disease, pasireotide stands out for its unique receptor binding profile. This guide provides a detailed comparative study of the long-acting release formulation, **Pasireotide Pamoate** (marketed as Signifor LAR), in relation to first-generation somatostatin analogues and its short-acting counterpart, pasireotide diaspartate (Signifor). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

It is important to clarify that **Pasireotide Pamoate** is the active ingredient in the long-acting release formulation, which is commercially available under the brand name Signifor LAR.[1][2] Therefore, a direct comparison between **Pasireotide Pamoate** and Signifor LAR is not applicable as they are essentially the same entity. This guide will, therefore, compare Signifor LAR to other relevant therapies.

Section 1: Signifor LAR (Pasireotide Pamoate) vs. First-Generation Somatostatin Analogues

First-generation somatostatin analogues, such as octreotide and lanreotide, have been the standard of care for acromegaly. However, a significant portion of patients do not achieve full

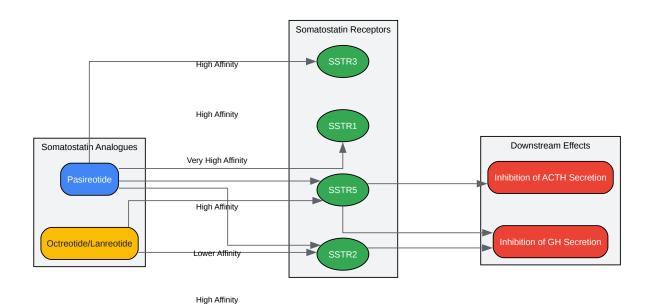


biochemical control with these therapies. Signifor LAR, with its distinct mechanism of action, offers an alternative.

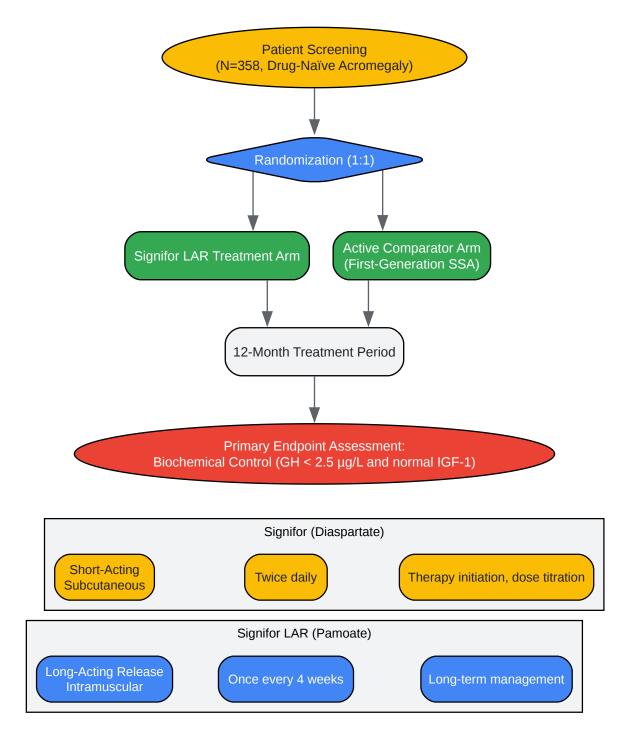
Mechanism of Action

Pasireotide is a cyclohexapeptide somatostatin analogue that exerts its effects by binding to somatostatin receptors (SSTRs).[3][4] Unlike first-generation analogues that primarily target SSTR2, pasireotide has a high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[5][6][7] This broader receptor binding profile is crucial for its efficacy, especially in Cushing's disease where pituitary adenomas often overexpress SSTR5. [6][8][9] In acromegaly, the binding to both SSTR2 and SSTR5 is relevant for the inhibition of growth hormone (GH) secretion.[8][10]









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